molecular formula C16H18F2N2O3Se B070620 6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione CAS No. 172256-09-6

6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione

Cat. No.: B070620
CAS No.: 172256-09-6
M. Wt: 403.3 g/mol
InChI Key: GJLMAIMGAQRSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidinediones. This compound is characterized by the presence of a seleno group attached to a difluorophenyl ring, an ethoxymethyl group, and an isopropyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Seleno Group: The seleno group can be introduced via a nucleophilic substitution reaction using a selenol reagent and a suitable leaving group on the aromatic ring.

    Attachment of the Ethoxymethyl Group: The ethoxymethyl group can be introduced through an alkylation reaction using an ethoxymethyl halide and a base.

    Incorporation of the Isopropyl Group: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The seleno group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form the corresponding selenol or hydrocarbon derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the seleno group can yield selenoxide or selenone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent, antiviral agent, and anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The seleno group can participate in redox reactions, modulating the activity of enzymes and proteins. The compound can also interact with nucleic acids, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)thio)-1-(ethoxymethyl)-5-(1-methylethyl)-
  • 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)oxy)-1-(ethoxymethyl)-5-(1-methylethyl)-
  • 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)amino)-1-(ethoxymethyl)-5-(1-methylethyl)-

Uniqueness

The uniqueness of 6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione lies in the presence of the seleno group, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. The seleno group can participate in unique redox reactions and interactions with biological molecules, making this compound valuable for specific applications in research and industry.

Properties

CAS No.

172256-09-6

Molecular Formula

C16H18F2N2O3Se

Molecular Weight

403.3 g/mol

IUPAC Name

6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C16H18F2N2O3Se/c1-4-23-8-20-15(13(9(2)3)14(21)19-16(20)22)24-12-6-10(17)5-11(18)7-12/h5-7,9H,4,8H2,1-3H3,(H,19,21,22)

InChI Key

GJLMAIMGAQRSNQ-UHFFFAOYSA-N

SMILES

CCOCN1C(=C(C(=O)NC1=O)C(C)C)[Se]C2=CC(=CC(=C2)F)F

Canonical SMILES

CCOCN1C(=C(C(=O)NC1=O)C(C)C)[Se]C2=CC(=CC(=C2)F)F

Key on ui other cas no.

172256-09-6

Synonyms

6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-yl-pyrimidin e-2,4-dione

Origin of Product

United States

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